1-Amino-3-ethylpentan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-ethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNXQZFLANJCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 Amino 3 Ethylpentan 2 Ol
Established Synthetic Routes and Reaction Conditions
Traditional synthesis of 1-Amino-3-ethylpentan-2-ol and structurally related compounds relies on well-documented chemical reactions, often involving multi-step processes under specific temperature and time conditions.
Synthesis via 3-Ethylpentan-1-ol (B1268609), Formaldehyde (B43269), and Ammonium (B1175870) Chloride
A frequently utilized synthetic pathway for compounds analogous to this compound involves the reaction of a substituted alcohol with formaldehyde and ammonium chloride. In this approach, 3-ethylpentan-1-ol would serve as the starting precursor. The reaction proceeds under acidic conditions, where ammonium chloride provides the amino group and facilitates the formation of the key intermediate.
Imine Intermediate Formation and Subsequent Reduction
The core of the synthesis is a condensation reaction that results in the formation of an imine (a compound containing a carbon-nitrogen double bond). masterorganicchemistry.com This reaction typically requires a weak acid catalyst to proceed, involving the addition of the amine to a carbonyl group (from formaldehyde) to form a 1-aminoalcohol intermediate, which then loses water. libretexts.org This imine intermediate is generally not isolated but is immediately reduced in situ to the final amino alcohol. libretexts.org The reduction of the C=N double bond can be achieved through chemical or catalytic means. For laboratory-scale synthesis, common reducing agents include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For industrial-scale production, catalytic hydrogenation, often using a Palladium on carbon (Pd/C) catalyst, is the preferred method due to cleaner reaction profiles.
Temperature and Reaction Time Optimization in Synthesis
Optimizing reaction parameters is crucial for maximizing yield and purity. For analogous amino alcohol syntheses, the reaction conditions are typically maintained within a specific temperature range and for a set duration. Research findings indicate that a temperature range of 60-80°C and a reaction time of 4-6 hours are often employed for these types of reactions.
Table 1: Typical Reaction Parameters for Analogous Amino Alcohol Synthesis
| Parameter | Value | Source(s) |
|---|---|---|
| Temperature | 60-80°C |
Advanced Synthetic Approaches and Process Enhancement
To improve efficiency, scalability, and sustainability, modern synthetic chemistry employs advanced catalysts and reactor technologies.
Catalyst Applications in this compound Synthesis
The use of catalysts is integral to enhancing the synthesis of amino alcohols. Acid catalysts, such as methanesulfonic acid, are used to improve the rate and yield of the initial imine formation step. For the subsequent reduction of the imine intermediate, catalytic hydrogenation is a highly effective method, particularly for larger-scale operations. Recent advancements in the synthesis of related compounds have explored various heterogeneous catalysts to improve atom economy and reduce byproducts.
Continuous Flow Reactor Systems for Scalable Production
For industrial-scale manufacturing, continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time. A typical industrial setup involves preheating the reactants, mixing them in a chamber with precise stoichiometric control, and then passing the mixture through a reaction loop for a defined period before quenching the reaction. This method can lead to high yields and selectivity, making it a superior choice for large-scale production compared to traditional batch processing. The use of continuous flow systems is a key strategy for process enhancement in modern chemical manufacturing. rsc.orgbeilstein-journals.org
Exploration of Novel Synthetic Pathways
The synthesis of complex organic molecules like this compound is an evolving field, with research increasingly focused on developing novel pathways that offer greater efficiency, stereochemical control, and sustainability compared to traditional chemical methods. These emerging strategies include innovative biosynthetic systems and advanced methods for chiral resolution, which are critical for producing specific enantiomers.
Biosynthetic Platforms Using Polyketide Synthase (PKS)
A promising and novel approach for producing amino alcohols involves engineered biosynthetic platforms. researchgate.net Recent research has demonstrated the use of a modular polyketide synthase (PKS) system for the efficient and tunable production of medium- and branched-chain amino alcohols from simple carbon sources like glucose. researchgate.net
This platform utilizes a versatile loading module from the rimocidin (B1680639) PKS combined with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-dependent terminal thioreductases (TRs) and transaminases (TAs). researchgate.net The PKS system assembles a carbon chain, which is then reductively cleaved by the TR to form an aldehyde. Subsequently, a transaminase converts the aldehyde into the final amino alcohol product. researchgate.net
A key advantage of this system is its modularity. By exchanging the malonyl-coenzyme A-specific acyltransferase in an extension module with an ethylmalonyl-coenzyme A-specific acyltransferase, the platform can be engineered to produce branched-chain amino alcohols. researchgate.net Although the direct synthesis of this compound has not been explicitly reported, the successful production of structurally related compounds such as 1-aminohexan-3-ol (B2990481) and various branched-chain amino alcohols highlights the platform's potential for producing the target molecule. researchgate.net The productivity of this biosynthetic pathway for analogous compounds is detailed in the table below.
Table 1: Production Titers of Amino Alcohols via Engineered PKS-TR-TA Platform
| Strain | Key Genetic Components | Product | Titer (mg/L) | Reference |
|---|---|---|---|---|
| QD96 | RimM0M1-TR2 + TA1 | 4-aminobutan-2-ol | 425.1 | researchgate.net |
| QD96 | RimM0M1-TR2 + TA1 | 1-aminopentan-3-ol | 112.1 | researchgate.net |
| QD96 | RimM0M1-TR2 + TA1 | 1-aminohexan-3-ol | 17.1 | researchgate.net |
| QD98 | QD96 + FkbS overexpression + 15 mM L-valine | 1-aminohexan-3-ol | 364.4 | researchgate.net |
Enantioselective Resolution via Diastereoisomeric Salt Formation
For applications requiring enantiomerically pure forms of this compound, a novel method of splitting the racemic mixture has been developed. google.com This technique relies on the formation of diastereoisomeric salts using a chiral resolving agent, specifically an enantiomer of N-tosyl-leucine (TOSLEU). google.comgoogle.com
The process involves dissolving the racemic this compound (AEP) with one of the enantiomers (R or S) of TOSLEU in a suitable organic solvent, such as absolute ethanol (B145695). google.comgoogle.com One of the resulting diastereoisomeric salts is less soluble and precipitates out of the solution, allowing for its separation by filtration. The other enantiomer remains in the mother liquor and can be recovered by evaporation. google.com This method provides a direct pathway to obtaining the individual enantiomers of this compound. google.com
Table 2: Conditions for Enantiomeric Resolution of this compound (AEP)
| Parameter | Value/Condition | Reference |
|---|---|---|
| Resolving Agent | R- or S-N-tosyl-leucine (TOSLEU) | google.comgoogle.com |
| Molar Ratio (AEP:TOSLEU) | 1 : (0.5 to 1) | google.comgoogle.com |
| Solvent | Absolute ethanol or other suitable water-free organic solvent | google.com |
| Concentration | Approx. 2% by mass | google.comgoogle.com |
Chirality and Stereoisomerism of 1 Amino 3 Ethylpentan 2 Ol
Identification of Chiral Centers and Enantiomeric Forms
1-Amino-3-ethylpentan-2-ol possesses two chiral centers, at the C2 and C3 positions of the pentane (B18724) backbone. libretexts.org The presence of these two stereocenters means that the molecule can exist as four distinct stereoisomers. These consist of two pairs of enantiomers. The enantiomeric pairs are mirror images of each other and are non-superimposable, a fundamental concept in stereochemistry. libretexts.org The specific spatial arrangement of the amino and hydroxyl groups, along with the ethyl group, at these chiral centers defines the absolute configuration of each stereoisomer as either (R) or (S).
The four stereoisomers of this compound are:
(2R, 3R)-1-Amino-3-ethylpentan-2-ol
(2S, 3S)-1-Amino-3-ethylpentan-2-ol
(2R, 3S)-1-Amino-3-ethylpentan-2-ol
(2S, 3R)-1-Amino-3-ethylpentan-2-ol
The (2R, 3R) and (2S, 3S) forms are one enantiomeric pair, while the (2R, 3S) and (2S, 3R) forms constitute the other. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.
Methods for Chiral Resolution of Racemic Mixtures
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in obtaining stereochemically pure compounds. For this compound, this is particularly relevant for applications where a specific stereoisomer is required.
Diastereomeric Salt Formation with Chiral Resolving Agents (e.g., TOSLEU)
A widely employed method for the resolution of amino alcohols is the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic mixture of this compound with a single enantiomer of a chiral acid, known as a resolving agent. One such agent is N-tosyl-leucine (TOSLEU). google.comgoogle.com
The reaction of racemic this compound with, for example, the (R)-enantiomer of TOSLEU results in the formation of two diastereomeric salts: [(2R, 3R)-1-Amino-3-ethylpentan-2-ol]·[(R)-TOSLEU] and [(2S, 3S)-1-Amino-3-ethylpentan-2-ol]·[(R)-TOSLEU]. These diastereomers exhibit different physical properties, most importantly, different solubilities in a given solvent. google.comgoogle.com This difference in solubility allows for their separation by fractional crystallization. google.comgoogle.com
A patent describes a method where one equivalent of this compound (AEP) is dissolved with 0.5 to 1 equivalent of an enantiomer of TOSLEU in a suitable organic solvent like absolute ethanol (B145695). google.com The diastereomeric salts produced have different solubilities, enabling the separation of the enantiomers. google.comgoogle.com
Chromatographic Methods for Enantiomeric Excess Determination
Once a separation has been performed, it is essential to determine the enantiomeric excess (ee) of the resulting product. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. uma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatography column and allowing for their quantification.
Gas chromatography (GC) can also be used for chiral analysis, often after derivatization of the enantiomers to make them more volatile. nih.govresearchgate.net Comprehensive two-dimensional gas chromatography can provide high-resolution separation and accurate determination of enantiomeric excess for amino acids and related compounds. nih.gov Additionally, fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in amino alcohols. nih.gov These methods rely on the formation of fluorescent diastereomeric complexes that exhibit different fluorescence properties. nih.gov
Asymmetric Synthesis Strategies for Enantiopure Forms
While chiral resolution separates existing enantiomers, asymmetric synthesis aims to create a specific enantiomer directly. jagiellonskiecentruminnowacji.plresearchgate.net For amino alcohols like this compound, several asymmetric synthesis strategies can be envisioned. These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
For instance, the asymmetric reduction of a corresponding prochiral ketone, 1-amino-3-ethylpentan-2-one, using a chiral reducing agent or a catalyst could yield an enantiomerically enriched product. The Noyori asymmetric hydrogenation is a well-known method for the reduction of ketones to chiral secondary alcohols.
Another approach involves the use of chiral pool synthesis, starting from a readily available chiral molecule. However, specific examples of the asymmetric synthesis of this compound are not extensively detailed in the provided search results. General methods for the asymmetric synthesis of amino acids and amino alcohols often involve alkylation of chiral glycine (B1666218) equivalents or aldol-type reactions with chiral catalysts. jagiellonskiecentruminnowacji.plresearchgate.netcaltech.edu
Impact of Stereochemistry on Molecular Interactions
The specific three-dimensional arrangement of functional groups in each stereoisomer of this compound has a profound impact on its interactions with other chiral molecules, such as biological receptors or enzymes. smolecule.comsmolecule.com The amino and hydroxyl groups are capable of forming hydrogen bonds, and the ethyl group contributes to steric and hydrophobic interactions.
The precise spatial orientation of these groups determines the complementarity of the molecule with a binding site. For example, in a biological context, one enantiomer might fit perfectly into a receptor's active site and elicit a specific response, while its mirror image may not fit or may bind to a different target altogether. This principle is fundamental in pharmacology, where the therapeutic activity of many drugs is dependent on their stereochemistry. The introduction of chiral amino alcohols into drug molecules can be a strategy to improve their pharmacological properties. smolecule.com
Chemical Transformations and Derivatization Strategies
Reactivity of Amine and Hydroxyl Functional Groups
The chemical character of 1-Amino-3-ethylpentan-2-ol is defined by the interplay of its amine and hydroxyl moieties. alfa-chemistry.com These groups can react independently or, in some cases, influence each other's reactivity, allowing for a range of selective modifications.
The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, 1-amino-3-ethylpentan-2-one. A significant challenge in this transformation is the selective oxidation of the alcohol in the presence of the nucleophilic amine group. researchgate.net To avoid undesired side reactions, specific and mild oxidizing agents are required.
Modern synthetic methods have been developed to achieve high chemoselectivity in the oxidation of amino alcohols. researchgate.net For instance, a metal-free, one-pot strategy using N-bromosuccinimide (NBS) can be employed to synthesize α-amino ketones from secondary alcohols. nih.govorganic-chemistry.org This reaction proceeds through the oxidation of the alcohol, followed by bromination and nucleophilic substitution to yield the aminoketone. nih.govorganic-chemistry.org Another approach involves using silica-supported manganese dioxide, which has been explored for the oxidation of secondary amino alcohols to the corresponding aminoketones. sciencemadness.org Furthermore, catalytic systems like 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of a copper catalyst have shown high efficiency for the aerobic oxidation of unprotected amino alcohols to amino carbonyl compounds at room temperature. researchgate.net
Common oxidizing agents used for the conversion of secondary alcohols to ketones are presented in the table below.
| Oxidizing Agent | Description |
| N-Bromosuccinimide (NBS) | A versatile reagent for the oxidation of alcohols and subsequent synthesis of α-amino ketones. nih.govorganic-chemistry.org |
| Manganese Dioxide (MnO₂) | Often supported on silica, it is used for the selective oxidation of secondary alcohols. sciencemadness.org |
| AZADO/Copper Catalyst | A modern catalytic system for the chemoselective aerobic oxidation of amino alcohols. researchgate.net |
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent that can be used for the oxidation of secondary alcohols. smolecule.comevitachem.com |
| Chromium Trioxide (CrO₃) | A common chromium-based reagent for the oxidation of alcohols to carbonyl compounds. smolecule.comevitachem.com |
The functional groups of this compound can also be targeted through reduction reactions, although this is less common for modification and more relevant to its synthesis from other precursors like amino acids or nitro compounds. stackexchange.comsmolecule.com However, for the purpose of creating derivatives, the hydroxyl group could be removed through a two-step process involving conversion to a good leaving group (like a tosylate) followed by reduction with a strong hydride reagent such as lithium aluminum hydride (LiAlH₄). sciencemadness.org This would yield 3-ethylpentan-1-amine.
The reduction of a carboxylic acid is a common method for synthesizing amino alcohols, but this is not directly applicable to modifying this compound itself. stackexchange.comcore.ac.ukjocpr.comorgsyn.org Reagents like LiAlH₄ and sodium borohydride (B1222165) (NaBH₄) in the presence of iodine are effective for reducing carboxylic acids to alcohols without affecting the amine group. stackexchange.com
| Reducing Agent | Application in Amino Alcohol Chemistry |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing amides, esters, and carboxylic acids to alcohols. It can also be used to reduce tosylates derived from alcohols. stackexchange.comsciencemadness.org |
| Sodium Borohydride (NaBH₄) | A milder reducing agent, typically used for reducing ketones and aldehydes. In combination with iodine, it can reduce carboxylic acids. stackexchange.com |
| Borane Complexes (e.g., Borane-THF) | Used for the reduction of carboxylic acids and amides. sciencemadness.orgorgsyn.org |
Both the hydroxyl and the aminomethyl groups of this compound can participate in nucleophilic substitution reactions. The primary amine is inherently nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively. smolecule.com
The hydroxyl group, being a poor leaving group, must first be activated to participate in nucleophilic substitution. nih.gov This can be achieved by converting it into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, it can be displaced by a variety of nucleophiles. For example, reaction with thionyl chloride would convert the alcohol to a chloride, which could then be substituted by other nucleophiles.
The dual nucleophilic nature of the amine and the potential for the alcohol to become a leaving group make chemoselective reactions challenging but also offer a wide range of possibilities for creating diverse derivatives. nih.gov Protecting group strategies are often employed to achieve selectivity in these transformations.
Functional Group Derivatization for Research Applications
Derivatization is a key strategy in analytical chemistry to modify a compound's properties for a specific purpose. For this compound, this is particularly important for enhancing its detectability in analytical instruments and for ensuring its stability during analysis. actascientific.com
The analysis of amino alcohols like this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) often requires derivatization. nih.govosti.gov This is because the polar amine and hydroxyl groups can lead to poor chromatographic peak shape and low volatility. osti.gov
For GC-MS analysis, silylation is a common derivatization technique. osti.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and hydroxyl groups to form less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. osti.govsigmaaldrich.com This process improves chromatographic separation and allows for mass spectrometric identification. osti.gov Acylation with reagents like acetic anhydride (B1165640) is another method to derivatize both amine and hydroxyl groups, which can prevent unwanted reactions and improve analysis. mdpi.com
For HPLC analysis, especially with UV or fluorescence detection, derivatization is used to introduce a chromophore or fluorophore into the molecule. nih.govakjournals.com Sanger's reagent (2,4-dinitrofluorobenzene) reacts with the primary amine group to form a dinitrophenyl (DNP) derivative that strongly absorbs UV light, enabling sensitive detection. nih.gov
| Derivatization Reagent | Analytical Technique | Purpose |
| MTBSTFA/MSTFA | GC-MS | Increases volatility and improves peak shape by forming silyl (B83357) derivatives. osti.govsigmaaldrich.com |
| Acetic Anhydride | GC-MS | Forms acetyl derivatives, protecting active groups and improving chromatographic performance. mdpi.com |
| 2,4-Dinitrofluorobenzene (Sanger's Reagent) | HPLC-UV | Introduces a chromophore for enhanced UV detection. nih.gov |
| Chiral Derivatizing Reagents (e.g., Marfey's reagent) | HPLC | Forms diastereomers for the separation and quantitation of enantiomers. akjournals.com |
The reactive nature of the amine and hydroxyl groups can lead to degradation of this compound over time or under certain analytical conditions. Derivatization serves to protect these functional groups, thereby increasing the stability of the analyte. actascientific.com
Acylation is a widely used method for stabilizing compounds containing amine and hydroxyl groups. actascientific.com By converting these groups to amides and esters, their reactivity is significantly reduced. This prevents degradation and also minimizes the risk of forming multiple derivative products during analysis, which can complicate quantification. gcms.cz For example, derivatization with acetic anhydride can cap both functional groups, leading to a more stable molecule for analysis. mdpi.com This stabilization is crucial for obtaining reproducible and accurate results in metabolomics and other high-throughput screening studies. gcms.cz
Application of Specific Derivatizing Agents (e.g., DTDP, Dansyl Chloride)
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative. In analytical chemistry, derivatization is often employed to enhance the detectability of an analyte, improve its chromatographic separation, or to facilitate its analysis by techniques such as mass spectrometry. For a molecule like this compound, which contains both a primary amine and a secondary alcohol functional group, various derivatizing agents can be utilized to target these specific moieties. This section will focus on the application of two such agents: 4,4'-dithiodipyridine (DTDP) and Dansyl Chloride.
Derivatization with 4,4'-dithiodipyridine (DTDP)
4,4'-dithiodipyridine (DTDP) is a symmetrical disulfide that is widely recognized as a derivatizing agent for the quantification of thiol (-SH) groups. researchgate.net The reaction involves the exchange of the disulfide bond in DTDP with a thiol, which releases a molecule of 4-thiopyridone. nih.gov This product has a strong absorbance at a specific wavelength, allowing for the spectrophotometric measurement of the original thiol concentration. researchgate.net
The primary functional groups in this compound are a primary amine (-NH2) and a secondary alcohol (-OH). Standard chemical principles and the documented reactivity of DTDP indicate that it does not typically react with amines or alcohols under the mild conditions used for thiol derivatization. mdpi.com The primary application of DTDP is for compounds containing sulfhydryl groups. Therefore, the direct derivatization of this compound with DTDP is not a standard or expected chemical transformation. For such a reaction to occur, the amine or alcohol would need to be first converted into a thiol, a process that would involve multiple synthetic steps and is outside the scope of a direct derivatization strategy.
Table 1: Reactivity of DTDP with Functional Groups
| Functional Group | Reactivity with DTDP | Typical Conditions |
|---|---|---|
| Thiol (-SH) | High | Mild acidic to neutral pH researchgate.net |
| Primary Amine (-NH2) | Low / None | N/A |
Applications in Organic Synthesis and Material Science
1-Amino-3-ethylpentan-2-ol as a Chiral Building Block in Complex Molecule Construction
The presence of a chiral center at the C2 position makes this compound a valuable chiral building block, or synthon, for the construction of enantiomerically pure complex molecules. enaminestore.com The racemic mixture of the compound can be resolved into its individual enantiomers through diastereoisomeric crystallization. google.comgoogle.com
A documented method for this resolution involves the use of a chiral resolving agent, such as the R or S enantiomer of N-p-toluenesulfonyl-leucine (TOSLEU). google.comgoogle.com When one equivalent of racemic this compound (AEP) is combined with 0.5 to 1 equivalent of a single enantiomer of TOSLEU in a suitable solvent like absolute ethanol (B145695), a pair of diastereoisomeric salts is formed. google.comgoogle.com Due to their different physical properties, one salt preferentially crystallizes and can be isolated by filtration. google.com The enantiomerically pure amino alcohol can then be liberated from the salt. The second enantiomer can be recovered from the remaining mother liquor, with purification sometimes aided by the use of other agents like trans-cinnamic acid. google.com
The utility of this compound as a synthon is demonstrated by its incorporation into larger molecules. An example is the synthesis of derivatives like 1-[(3,4-dimethylcyclohexyl)amino]-3-ethylpentan-2-ol, where the core structure of the amino alcohol is clearly retained within a more complex final product. molport.com Furthermore, chiral amino alcohols serve as precursors for peptide aldehydes, which are themselves important intermediates for further stereoselective C-C bond-forming reactions. researchgate.net
| Step | Components | Solvent | Process | Outcome | Reference |
|---|---|---|---|---|---|
| 1. Salt Formation | Racemic this compound (AEP), Enantiopure N-p-toluenesulfonyl-leucine (TOSLEU) | Absolute Ethanol | Components are dissolved and agitated. | Formation of a suspension containing two diastereoisomeric salts. | google.comgoogle.com |
| 2. Separation | Suspension of diastereoisomeric salts | Absolute Ethanol | Filtration of the suspension. | Isolation of the less soluble, pure diastereoisomeric salt. | google.com |
| 3. Liberation | Pure diastereoisomeric salt | - | Chemical treatment to remove the resolving agent. | Recovery of one pure enantiomer of this compound. | google.comgoogle.com |
| 4. Recovery | Mother liquor from filtration | - | Evaporation and subsequent purification (e.g., with trans-cinnamic acid). | Recovery of the second enantiomer of this compound. | google.com |
Role in Asymmetric Catalysis and Stereoselective Reactions
Chiral amino alcohols are foundational in the field of asymmetric catalysis, primarily as precursors to chiral ligands that control the stereochemical outcome of a reaction. sci-hub.se The general strategy involves converting the amino alcohol into a more complex ligand, such as a C2-symmetric bis(phosphinite). sci-hub.se This ligand is then complexed with a metal, like Ruthenium(II), to form an in-situ chiral catalyst. sci-hub.se Such catalytic systems are effective in reactions like the asymmetric transfer hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols, which are valuable building blocks for pharmacologically active compounds. sci-hub.se
The chirality of this compound can also direct stereoselective reactions more directly. For instance, peptide aldehydes synthesized from chiral amino acid and amino alcohol building blocks can undergo highly diastereoselective, chelation-controlled Grignard-type additions. researchgate.net The inherent stereochemistry of the amino alcohol precursor plays a crucial role in directing the approach of the nucleophile, leading to a high degree of stereoselectivity in the final product. researchgate.net
Utilization as a Precursor in Diverse Organic Synthesis
The dual functionality of this compound makes it a versatile precursor for a wide range of organic molecules. google.comsmolecule.com
Chiral amino alcohols are a vital class of intermediates in the synthesis of pharmaceuticals. smolecule.com While direct evidence for this compound in a specific drug synthesis is not prominent, its structural motif is highly relevant. A strong analogy is the synthesis of Tapentadol, a potent analgesic. A key intermediate in its stereospecific synthesis is (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, a structurally related amino alcohol. google.com This highlights the potential of compounds like this compound to serve as crucial intermediates in the development of new therapeutic agents.
The presence of both an amine (a nucleophile) and a hydroxyl group (also a nucleophile) in the same molecule makes this compound a suitable precursor for the synthesis of heterocyclic compounds. Amino alcohols are known to be used in cyclization reactions to form various ring systems. rsc.org For example, similar small amino alcohols like 3-aminopropan-1-ol are used as building blocks in condensation reactions to construct complex heterocyclic scaffolds such as pyrimido[1,6-a]pyrimidines. rsc.org The amino and hydroxyl groups can participate in intramolecular or intermolecular reactions to build the desired heterocyclic framework, a principle applicable to this compound. acs.org
Industrial Applications in Specialty Chemical Production
The properties of this compound suggest its potential for use in the production of specialty chemicals. google.comsmolecule.com
Although specific data on this compound as a surfactant is limited, related amino alcohol compounds are used in industrial formulations that leverage their surface-active properties. google.com Amino alcohols can function as neutralizing agents in paints and coatings, where they help to control pH and stabilize the formulation. google.com This function is analogous to that of an emulsifier. A patent for related amino alcohol structures highlights their benefits in creating low-odor and low Volatile Organic Compound (VOC) formulations, which are highly desirable attributes in the specialty chemicals industry. google.com This suggests a potential application space for this compound and its derivatives.
| Application Area | Relevant Structural Feature(s) | Specific Role / Reaction Type | Example / Analogy | Reference |
|---|---|---|---|---|
| Chiral Building Block | Stereocenter at C2 | Synthesis of enantiopure complex molecules | Resolution via diastereomeric salts with TOSLEU | google.comgoogle.com |
| Asymmetric Catalysis | Chirality, Amine & Hydroxyl Groups | Precursor for chiral ligands (e.g., phosphinites) for metal-catalyzed reactions | Ru-catalyzed asymmetric transfer hydrogenation | sci-hub.se |
| Pharmaceutical Intermediate | Chiral amino alcohol core | Key intermediate in multi-step drug synthesis | Analogy: Synthesis of Tapentadol using a related amino alcohol | google.com |
| Heterocycle Synthesis | Amine & Hydroxyl Groups | Nucleophile in cyclization/condensation reactions | Analogy: Use of 3-aminopropan-1-ol to form pyrimidopyrimidines | rsc.org |
| Specialty Chemicals | Amine Group, Polarity | Neutralizing agent, potential surfactant/emulsifier | Analogy: Use of amino alcohols in low-VOC paint formulations | google.com |
Corrosion Inhibitor Formulations
Extensive research of scientific literature and patent databases did not yield specific information or detailed research findings regarding the application of This compound in corrosion inhibitor formulations. While the broader class of amino alcohols is known to be utilized as corrosion inhibitors for various metals, particularly steel, specific studies detailing the performance, mechanism, or efficacy of this compound for this purpose are not publicly available.
General studies on other amino alcohols show they can function as corrosion inhibitors by adsorbing onto the metal surface, which forms a protective film that blocks the electrochemical reactions responsible for corrosion. The effectiveness of these compounds often depends on their molecular structure, including the length of alkyl chains and the nature of substituents on the nitrogen atom. However, without specific experimental data for this compound, it is not possible to provide an analysis of its performance in this application.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes a hazard statement for this compound as causing "severe skin burns and eye damage," which pertains to its corrosive effects on biological tissue rather than its potential to inhibit the corrosion of metals. nih.gov
Due to the absence of research data, no data tables on corrosion inhibition efficiency or related research findings for this compound can be provided.
Biological Activities and Proposed Mechanisms of Action
Investigation of Antimicrobial Properties and Efficacy against Pathogens
While direct studies on the antimicrobial properties of 1-Amino-3-ethylpentan-2-ol are not extensively documented, research on structurally related compounds suggests a potential for such activity. β-amino alcohols are a class of compounds known to include members with antimicrobial properties. smolecule.com For instance, preliminary studies on (S)-2-Amino-3-fluoropropan-1-ol hydrochloride, another amino alcohol, indicate it may possess antimicrobial capabilities against certain bacterial strains. smolecule.com Similarly, research into 2-(Aminomethyl)-3-ethylpentan-1-ol hydrochloride has shown that it exhibits antimicrobial properties, positioning it as a candidate for the development of new antimicrobial agents. One study demonstrated its efficacy against Gram-positive bacteria. This suggests that the core amino alcohol structure, shared by this compound, is a promising scaffold for antimicrobial activity.
Neuroprotective Effects and Interaction with Neurotransmitter Systems
The potential neuroprotective effects of amino alcohols have been a subject of investigation. Although direct neuroprotective studies on this compound are limited, its structural analogs have shown promise in this area. smolecule.com For example, (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride has been observed to protect neuronal cells under stress conditions in preliminary studies and may influence neurotransmitter systems. A study on 3-(Aminomethyl)-3-ethylpentan-1-ol demonstrated a significant reduction in cell death in neuronal cultures exposed to oxidative stress. Furthermore, initial research on 2-(Aminomethyl)-3-ethylpentan-1-ol;hydrochloride and (S)-2-Amino-3-fluoropropan-1-ol hydrochloride also suggests potential neuroprotective effects. smolecule.com These findings collectively indicate that the amino alcohol moiety is a key feature for potential interaction with and protection of the nervous system.
Enzyme Inhibition Studies and Metabolic Pathway Modulation
The structural characteristics of this compound suggest it could act as a modulator of various metabolic pathways, potentially through enzyme inhibition. smolecule.com Analogs have been shown to modulate metabolic pathways and interact with enzymes. smolecule.com For instance, 2-(Aminomethyl)-3-ethylpentan-1-ol;hydrochloride has been investigated for its capacity to inhibit enzymes involved in metabolic pathways.
More specifically, research into novel amino acid Schiff base-Zn(II) complexes, which are structurally related to amino alcohols, has provided concrete data on enzyme inhibition. These studies measured the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to nervous system function. ijcce.ac.ir The results showed potent inhibitory activities for these complexes. ijcce.ac.ir
| Compound | Target Enzyme | Ki (µM) | IC50 (µM) |
|---|---|---|---|
| Complex 1a | AChE | - | 121.07 |
| Complex 1b | AChE | 88.45 ± 9.54 | 104.41 |
| Complex 1c | AChE | 78.04 ± 8.66 | 83.81 |
| Complexes 1a-1c Range | BChE | 24.31 ± 3.98 to 85.18 ± 7.05 | - |
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
The biological effects of compounds like this compound are fundamentally based on their interactions with specific molecular targets such as enzymes and receptors. smolecule.com The presence of both an amino group and a hydroxyl group allows for multiple points of interaction. smolecule.com Studies on analogous compounds show that the amine and hydroxyl groups are crucial for binding to biological macromolecules, which can modulate enzyme activity and receptor binding. For example, research on (2S,3S)-2-Amino-3-methylpentan-1-ol hydrochloride suggests it may interact with Toll-like receptors (TLRs) to modulate inflammatory responses. The binding affinity and efficacy towards specific targets are often explored through receptor binding assays and enzyme inhibition studies. smolecule.com
Hydrogen Bonding and Electrostatic Interactions in Biological Contexts
The functional groups of this compound are well-suited for forming non-covalent bonds within a biological environment. The amino (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, enabling the molecule to form hydrogen bonds with proteins and other biological targets. smolecule.com These interactions are critical for the compound's ability to bind to the active sites of enzymes or the binding pockets of receptors. In addition to hydrogen bonding, the amine group can be protonated under physiological conditions, allowing it to participate in electrostatic interactions with negatively charged residues on a protein's surface. These combined interactions are fundamental to the molecule's potential mechanism of action.
Biotransformation Pathways and Formation of Active Metabolites
Once in a biological system, a compound like this compound may be chemically altered through metabolic processes, a concept known as biotransformation. byo.com This can lead to the formation of metabolites that may be more, less, or differently active than the parent compound. The hydroxyl group can be oxidized, while the amino group can also undergo various enzymatic reactions. For example, in the metabolism of related compounds in wine, yeasts can convert terpene alcohols into other molecules, demonstrating how microorganisms can transform such structures. byo.com Similarly, other amino alcohols are known to be metabolized into active forms. While specific biotransformation pathways for this compound have not been detailed, the presence of its functional groups suggests it could participate in metabolic pathways, potentially leading to the creation of active metabolites.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Molecular Structure and Conformation
Quantum mechanical calculations are fundamental in determining the three-dimensional structure and conformational preferences of molecules like 1-Amino-3-ethylpentan-2-ol. These methods solve the Schrödinger equation for a given arrangement of atoms, yielding information about the molecule's energy and electronic structure. By optimizing the molecular geometry, these calculations can identify the most stable conformations, which correspond to minima on the potential energy surface (PES). frontiersin.org
Table 1: Predicted Structural Parameters for a Stable Conformation of this compound (Hypothetical Data) This table is illustrative and based on typical values obtained from QM calculations for similar molecules.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| O-H Bond Length | 0.97 Å | MP2/6-311++G(d,p) |
| C-O Bond Length | 1.43 Å | MP2/6-311++G(d,p) |
| C-N Bond Length | 1.47 Å | MP2/6-311++G(d,p) |
| C-C-O-H Dihedral Angle | 60.5° | MP2/6-311++G(d,p) |
| N-C-C-O Dihedral Angle | -58.2° | MP2/6-311++G(d,p) |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways, including those involving this compound. DFT calculations can map the entire potential energy surface of a reaction, identifying transition states, intermediates, and products. researchgate.net
For this compound, DFT could be applied to elucidate mechanisms such as oxidation of the alcohol group or acylation of the amine group. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism. For instance, in a reaction where the compound acts as a catalyst, DFT can help understand how it stabilizes the transition state through its dual functional groups—the hydroxyl group acting as a hydrogen-bond donor and the amine group as a base. smolecule.com
Molecular Dynamics Simulations for Intermolecular Interaction Analysis
Molecular Dynamics (MD) simulations are a powerful tool for analyzing the dynamic behavior and intermolecular interactions of molecules in a condensed phase, such as in a solvent or a biological environment. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, based on a force field that describes the inter- and intramolecular forces.
For this compound, MD simulations can reveal how it interacts with surrounding molecules like water or other organic solvents. A key focus would be the analysis of hydrogen bonds, as the amine and hydroxyl groups can both donate and accept hydrogen bonds. researchgate.net These simulations can provide quantitative data on the number, lifetime, and geometry of hydrogen bonds, which are crucial for understanding properties like solubility and how the molecule might interact with a biological target. nih.govresearchgate.net The simulations can also shed light on how the flexible ethyl groups influence the accessibility of the functional groups to interacting partners.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. ljmu.ac.uk Computational modeling is instrumental in developing SARs by quantifying various structural and electronic properties, known as molecular descriptors. These descriptors can include steric properties (molecular volume, surface area), electronic properties (dipole moment, partial charges), and lipophilicity (LogP).
For this compound, a computational SAR study would involve calculating a range of descriptors and correlating them with a specific activity, perhaps its potential as an organocatalyst or its interaction with a specific enzyme. By comparing these descriptors with those of structurally similar molecules with known activities, it is possible to build a predictive model. acs.org For example, the steric bulk created by the 3-ethyl group and the specific spatial arrangement of the amino and hydroxyl groups are critical features that would be analyzed in a SAR study. smolecule.com
Table 2: Calculated Molecular Descriptors for SAR Analysis of this compound (Illustrative) This table presents hypothetical data calculated using standard computational chemistry software.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 131.22 g/mol | Basic physical property. nih.gov |
| XLogP3 | 0.7 | Measure of lipophilicity. nih.gov |
| Topological Polar Surface Area | 46.3 Ų | Predicts transport properties. nih.gov |
| Hydrogen Bond Donors | 2 | Potential for H-bond interactions. nih.gov |
| Hydrogen Bond Acceptors | 2 | Potential for H-bond interactions. nih.gov |
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods, particularly DFT and ab initio calculations, are highly effective in predicting spectroscopic properties, which can then be used to validate experimentally observed spectra and confirm molecular structure. frontiersin.org For this compound, theoretical calculations can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and rotational spectra.
Predicted IR frequencies and intensities can be matched with experimental data to identify characteristic vibrations, such as the O-H, N-H, and C-H stretching modes. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated and are highly sensitive to the electronic environment of each nucleus, which is in turn dependent on the molecule's conformation. upertis.ac.id By calculating these properties for different stable conformations, researchers can determine which conformer, or combination of conformers, is present under experimental conditions. Rotational spectroscopy, combined with high-level quantum chemical calculations, is particularly powerful for the precise determination of the molecular structure in the gas phase. frontiersin.org
Analysis of Steric Effects on Reactivity and Interactions
The reactivity and interaction profile of this compound are significantly influenced by steric effects. The ethyl group at the C3 position creates steric hindrance around the chiral center (C2) bearing the hydroxyl group. This bulkiness can influence the molecule's ability to interact with other molecules, such as substrates in a catalytic reaction or the binding pocket of an enzyme. rsc.org
Computational modeling can quantify these steric effects. By calculating the solvent-accessible surface area or mapping the molecular electrostatic potential onto the electron density surface, it is possible to visualize and analyze the regions of the molecule that are sterically hindered versus those that are accessible for interaction. For example, the ethyl groups may restrict the approach of a bulky reagent to the hydroxyl or amino group, potentially leading to stereoselective reactions. In the context of organocatalysis, this steric hindrance is a key feature that can be tuned to control the stereochemical outcome of a reaction. smolecule.comrsc.org
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the precise arrangement of atoms within the 1-Amino-3-ethylpentan-2-ol molecule. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its connectivity and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the two ethyl groups, the methine proton attached to the hydroxyl group, the methylene (B1212753) protons of the aminomethyl group, and the methine proton at the chiral center C3. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning them to specific protons within the molecule. For instance, the protons of the terminal methyl groups of the ethyl substituents would likely appear as triplets, while the adjacent methylene protons would be observed as multiplets.
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For this compound, distinct peaks would be anticipated for the aminomethyl carbon, the carbon bearing the hydroxyl group, the chiral methine carbon, and the carbons of the two ethyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (from ethyl groups) | 0.8 - 1.0 | Triplet (t) |
| -CH₂- (from ethyl groups) | 1.2 - 1.6 | Multiplet (m) |
| -CH(OH)- | 3.5 - 3.8 | Multiplet (m) |
| -CH₂NH₂ | 2.6 - 2.9 | Multiplet (m) |
| -NH₂ | Variable (broad singlet) | Broad Singlet (br s) |
| -OH | Variable (broad singlet) | Broad Singlet (br s) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (from ethyl groups) | 10 - 15 |
| -CH₂- (from ethyl groups) | 20 - 30 |
| -CH(OH)- | 70 - 75 |
| -CH₂NH₂ | 45 - 50 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight (131.22 g/mol ).
The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for amino alcohols include the loss of small neutral molecules like water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) from the amino group. Cleavage of carbon-carbon bonds adjacent to the functional groups is also a prominent feature. For this compound, characteristic fragments would likely arise from the cleavage between C1 and C2, and between C2 and C3.
Tandem Mass Spectrometry (MS/MS) offers an even deeper level of structural analysis. In an MS/MS experiment, a specific ion (e.g., the molecular ion or a major fragment ion) is selected and subjected to further fragmentation. This process helps to establish the connectivity of the fragments and confirm the proposed structure.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands that confirm the presence of its key functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the primary amine group. The C-H stretching vibrations of the alkyl portions of the molecule would appear in the 2850-3000 cm⁻¹ range. Other important absorptions include the N-H bending vibration around 1590-1650 cm⁻¹ and the C-O stretching vibration in the 1050-1150 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| N-H Stretch | 3200 - 3500 | Medium, Broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| N-H Bend (Scissoring) | 1590 - 1650 | Medium |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from any impurities and for resolving its enantiomers. The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile method for assessing the purity of this compound. Using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier), a sample can be analyzed for the presence of starting materials, by-products, or degradation products. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. The use of a suitable chiral column allows for the baseline resolution of the enantiomeric peaks, and the enantiomeric excess can be calculated from the relative peak areas.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for purity analysis, particularly for volatile compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, and to improve peak shape. For example, the amino and hydroxyl groups can be acylated prior to analysis.
Similar to HPLC, GC can be adapted for chiral separations. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can effectively separate the enantiomers of derivatized this compound. google.com This allows for the precise determination of enantiomeric purity. google.com A patent for a method of splitting 1-amino-alkan-2-ol compounds mentions the use of chiral gas chromatography for determining the enantiomeric purity of related compounds. google.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
X-ray Crystallography for Solid-State Structure Analysis
As of the latest available scientific literature, dedicated studies on the single-crystal X-ray diffraction of this compound to determine its precise three-dimensional solid-state structure have not been published. While X-ray crystallography is a definitive technique for elucidating the atomic arrangement in crystalline solids, providing detailed information on bond lengths, bond angles, and crystal packing, no such crystallographic data has been deposited in open-access databases for this specific compound.
For related amino alcohols, the general methodology involves growing single crystals of the compound, often through slow evaporation of a suitable solvent. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal structure. This analysis reveals the crystal system, space group, and unit cell dimensions, offering unambiguous confirmation of the molecule's absolute configuration in chiral compounds. However, specific data pertaining to this compound remains unavailable.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, HPLC-MS/MS)
Detailed research findings from the application of hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) specifically for the analysis of this compound are not present in the current body of scientific literature. These powerful techniques are essential for the separation, identification, and quantification of individual components within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for analyzing the volatile form of this compound or its derivatives. The gas chromatograph would separate the compound from other components in a mixture based on its boiling point and interaction with the chromatographic column. The mass spectrometer would then fragment the eluted compound and record the mass-to-charge ratio of these fragments, creating a unique mass spectrum that serves as a molecular fingerprint. While GC-MS is a standard analytical tool, specific retention times and mass fragmentation patterns for this compound have not been documented in research publications.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is another advanced technique that could be applied, particularly for the analysis of this compound in liquid samples or for its non-volatile derivatives. HPLC separates compounds based on their interactions with the stationary and mobile phases. The separated compounds are then introduced into a tandem mass spectrometer, which allows for highly selective and sensitive detection based on the specific fragmentation of a chosen parent ion into daughter ions. Despite the utility of this method for analyzing similar compounds in various matrices, no studies have reported its specific application to this compound, and therefore, no data on its chromatographic behavior or mass spectrometric transitions are available.
Due to the absence of published research, no data tables for crystallographic parameters or mass spectrometry data can be generated for this compound at this time.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 1-Amino-3-ethylpentan-2-ol in academic laboratories?
- Methodological Answer : Reductive amination of 3-ethylpentan-2-one using ammonia or a primary amine source, followed by sodium borohydride reduction, is a common approach. Alternatively, nucleophilic substitution of a halogenated alcohol precursor with ammonia under controlled pH (e.g., aqueous NH₃ in ethanol) can yield the target compound. Ensure inert atmosphere conditions to prevent oxidation of the amino group .
- Validation : Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity using HPLC with UV detection at 210 nm .
Q. How can researchers achieve high-purity this compound after synthesis?
- Methodological Answer : Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂ to CH₂Cl₂/MeOH 95:5) effectively removes byproducts. For enantiomeric resolution, chiral stationary-phase HPLC (e.g., Chiralpak IA column) or fractional crystallization using a chiral resolving agent (e.g., tartaric acid derivatives) is recommended .
- Key Consideration : Use Karl Fischer titration to ensure low water content (<0.1%) in the final product, as hygroscopicity may affect stability .
Advanced Research Questions
Q. What advanced spectroscopic techniques are critical for confirming the stereochemistry of this compound?
- Methodological Answer :
- NMR : ¹H-NMR coupling constants (e.g., vicinal J values) and NOESY correlations can differentiate erythro and threo diastereomers.
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, particularly for chiral centers influenced by the ethyl substituent .
- Vibrational Circular Dichroism (VCD) : Resolves enantiomers by comparing experimental and computed spectra .
Q. How does the ethyl group at position 3 influence the compound’s reactivity in catalytic hydrogenation?
- Methodological Answer : The ethyl group introduces steric hindrance, reducing accessibility of the amino-alcohol moiety to catalytic surfaces (e.g., Pd/C or Raney Ni). Kinetic studies under varying H₂ pressures (1–10 bar) and temperatures (25–80°C) reveal slower reaction rates compared to unsubstituted analogs. Use of Lindlar catalyst (poisoned with quinoline) may mitigate over-reduction .
- Experimental Design : Conduct in situ FTIR monitoring to track hydrogen uptake and intermediate formation .
Q. What computational models predict the solvation effects and pKa of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate solvation-free energies (e.g., using SMD solvent model).
- pKa Prediction : Employ COSMO-RS or Jaguar software to model protonation states in aqueous and non-aqueous solvents .
- Validation : Compare computed pKa values with experimental potentiometric titrations in DMSO-water mixtures .
Safety and Handling
Q. What safety protocols are essential for handling this compound in air-sensitive reactions?
- Methodological Answer :
- Use Schlenk lines or gloveboxes for oxygen-sensitive steps.
- Store under nitrogen or argon in flame-sealed ampoules to prevent degradation.
- Emergency protocols: Neutralize spills with 5% acetic acid solution and adsorb with vermiculite .
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles; avoid inhalation using fume hoods .
Applications in Drug Development
Q. How is this compound structurally analogous to known pharmaceutical intermediates?
- Methodological Answer : The ethyl-substituted amino alcohol scaffold mimics β-blocker precursors (e.g., propranolol intermediates) and antiviral agents (e.g., oseltamivir analogs). Structure-activity relationship (SAR) studies can optimize hydrogen-bonding capacity and lipophilicity via substituent modifications .
- Case Study : Compare its logP (calculated via ChemDraw) with clinically used amino alcohols to assess blood-brain barrier permeability .
Data Contradiction and Resolution
Q. How should researchers address conflicting solubility data for this compound in polar aprotic solvents?
- Methodological Answer :
- Reproducibility Check : Standardize solvent drying (e.g., molecular sieves for DMF) and temperature (25°C ± 0.5).
- Dynamic Light Scattering (DLS) : Detect aggregates that may skew solubility measurements.
- Contradiction Source : Variability may arise from residual synthesis byproducts or hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
